![molecular formula C14H8ClF3N2 B500883 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 284674-61-9](/img/structure/B500883.png)
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chloro group, a phenyl group, and a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
作用机制
Target of Action
The primary target of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine is the Glucagon-like Peptide 1 Receptor (GLP-1R) . GLP-1R is a receptor that plays a crucial role in glucose control and has been exploited as a therapeutic target for diabetes .
Mode of Action
This compound acts as a GLP-1R agonist . It interacts with GLP-1R and stimulates the receptor, leading to an increase in GLP-1 secretion . This results in an increase in glucose responsiveness .
Biochemical Pathways
The activation of GLP-1R by this compound leads to a cascade of events that regulate glucose control. It directly stimulates insulin release from the pancreatic β cell and suppresses the release of glucagon from the α cell . It also slows gastric emptying, thus slowing digestion and absorption, and moderating blood glucose excursions .
Pharmacokinetics
It is mentioned that further studies are underway to optimize the potency and selectivity of this compound .
Result of Action
The activation of GLP-1R by this compound has several molecular and cellular effects. It increases β cell mass in rodents, reduces cell apoptosis, and increases the glucose responsiveness of rodent and human islets in vitro . It also stimulates the differentiation of rodent and human islet precursor cells into β cells .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the reaction of chlorinated imidazo[1,2-a]pyridine with trifluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .
Another approach involves the use of trifluoromethylating agents such as trifluoromethyl sulfonium ylide. This method allows for the direct trifluoromethylation of imidazo[1,2-a]pyridine derivatives under mild conditions and is tolerant of various functional groups .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or sulfoxides.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding amines or alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and organic solvents like dimethylformamide.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Oxidation Reactions: Formation of oxides or sulfoxides.
Reduction Reactions: Formation of amines or alcohols.
科学研究应用
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a nematicidal and fungicidal agent.
相似化合物的比较
8-Chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine can be compared with other similar compounds such as:
8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the phenyl group, which may affect its biological activity.
2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Lacks the chloro group, which may influence its reactivity and stability.
8-Chloro-2-phenylimidazo[1,2-a]pyridine: Lacks the trifluoromethyl group, which may alter its chemical properties and applications.
The presence of the chloro, phenyl, and trifluoromethyl groups in this compound imparts unique chemical and biological properties that distinguish it from these similar compounds.
属性
IUPAC Name |
8-chloro-2-phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3N2/c15-11-6-10(14(16,17)18)7-20-8-12(19-13(11)20)9-4-2-1-3-5-9/h1-8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATHNSQRFCXRPMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
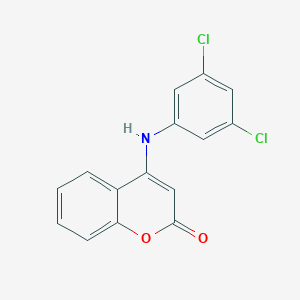
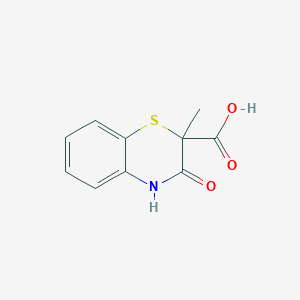
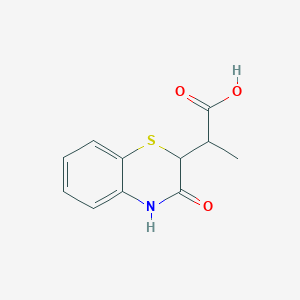
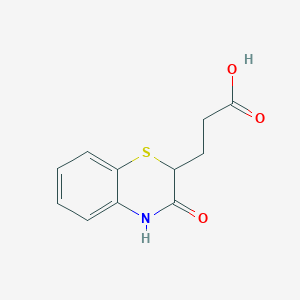
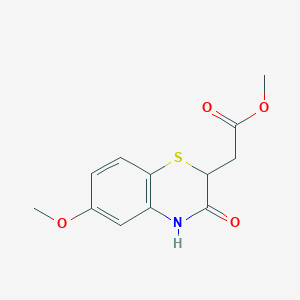
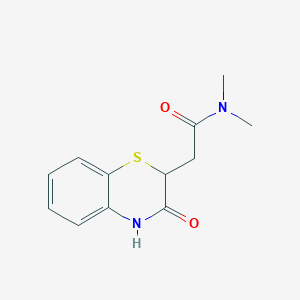
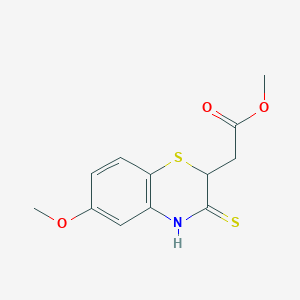
![2-[2-(1,3-benzoxazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500817.png)
![2-[2-(1,3-benzothiazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500819.png)
![2-[2-(2-pyrimidinylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500820.png)
![2-[2-(1H-benzimidazol-2-ylsulfanyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B500821.png)
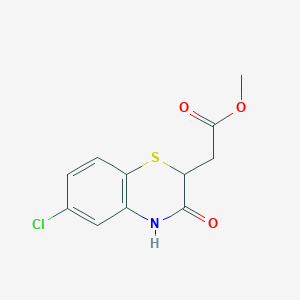
![1-ethyl-3,3a-dihydropyrrolo[3,2-b][1,4]benzothiazin-2(1H)-one](/img/structure/B500823.png)
![3a,9-dihydro-3H-pyrrolo[3,2-b][1,4]benzothiazin-2-one](/img/structure/B500824.png)
